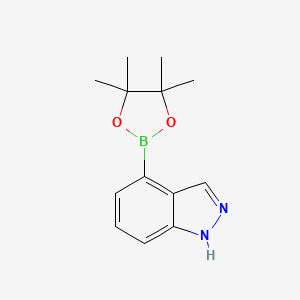

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11-9(10)8-15-16-11/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPXZCWDXBNPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670228 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885618-33-7 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885618-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Structural Elucidaion of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Foreword: The Critical Role of Foundational Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the success of complex molecular synthesis hinges on the quality and integrity of the foundational building blocks. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a paramount example of such a scaffold. Its indazole core is a privileged structure found in numerous pharmacologically active compounds, while the pinacol boronate ester moiety renders it a versatile precursor for Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug development.[1]

Ensuring the precise molecular structure of this intermediate is not merely an academic exercise; it is a critical quality control checkpoint that dictates the success of subsequent synthetic steps and, ultimately, the viability of a drug candidate. An incorrect isomer or the presence of impurities can lead to failed reactions, unforeseen side products, and costly delays. This guide provides an in-depth, multi-technique strategy for the unambiguous structural elucidation of this key molecule, grounded in the principles of analytical rigor and self-validating methodologies.

Part 1: The Cornerstone of Analysis: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative standalone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei. For a molecule containing hydrogen, carbon, and boron, a multinuclear approach is essential.

The Integrated NMR Workflow

Our strategy employs a logical progression of one- and two-dimensional NMR experiments to build a complete picture of the molecule. Each experiment provides a piece of the puzzle, and together they create an unassailable structural proof.

Caption: Workflow for NMR-based structure elucidation.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Skeleton

Causality: ¹H NMR is the initial and most sensitive NMR experiment. It reveals the number of distinct proton environments, their integration (relative numbers), and their proximity to other protons through spin-spin coupling, allowing for the initial mapping of the indazole and pinacol moieties.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it can help in observing the N-H proton.[2]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| NH | 10.0 - 13.0 | Broad Singlet | 1H | Acidic proton of the indazole ring, often broad and solvent-dependent. |

| Ar-H | 7.2 - 8.0 | Multiplets (d, t, dd) | 4H | Aromatic protons on the indazole ring. Specific shifts and couplings depend on the 4-position substitution. |

| C(CH ₃)₄ | ~1.35 | Singlet | 12H | Twelve equivalent methyl protons of the two gem-dimethyl groups on the pinacol moiety. A sharp singlet is characteristic. |

Carbon (¹³C) NMR Spectroscopy: Visualizing the Carbon Backbone

Causality: ¹³C NMR provides a direct count of the number of non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts indicate the type of carbon (aromatic, aliphatic, quaternary).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data:

| Carbons | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| Ar-C | 110 - 145 | Six distinct signals for the aromatic carbons of the indazole ring. |

| C -B | ~85-95 (Broad) | The carbon atom directly attached to the boron. The signal may be broadened due to quadrupolar relaxation of the boron nucleus. |

| C (CH₃)₄ | ~84 | Quaternary carbons of the pinacol group bonded to oxygen. |

| C(C H₃)₄ | ~25 | Methyl carbons of the pinacol group. |

Boron (¹¹B) NMR Spectroscopy: The Definitive Boronate Ester Check

Causality: As the compound contains boron, ¹¹B NMR is a crucial and highly specific experiment.[3][4] It directly probes the chemical environment of the boron atom. The chemical shift definitively confirms the presence of the sp³-hybridized tetracoordinate boronate ester, distinguishing it from potential hydrolysis products like the corresponding boronic acid (sp²-hybridized).[5][6]

Experimental Protocol:

-

Sample Preparation: Use the same sample. No special preparation is needed.

-

Instrumentation: A multinuclear NMR probe is required.

-

Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This experiment is typically fast due to the high natural abundance of ¹¹B. A reference standard like BF₃·OEt₂ is used.

Predicted ¹¹B NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| ¹¹B | 20 - 30 | This range is characteristic of tetracoordinate boronate esters.[7] A single, relatively sharp signal confirms the integrity of the dioxaborolane ring. |

Part 2: Mass Spectrometry: Absolute Mass and Fragmentation Logic

Mass spectrometry (MS) is a complementary technique that provides the exact molecular weight and, through fragmentation analysis, corroborates the connectivity established by NMR.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula, serving as a powerful validation of the compound's identity.[8]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

-

Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

Predicted HRMS Data:

| Parameter | Expected Value | Source |

| Molecular Formula | C₁₃H₁₇BN₂O₂ | [9] |

| Neutral Monoisotopic Mass | 244.1383 | [9] |

| [M+H]⁺ (detected ion) | 245.1456 | Calculated |

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Causality: MS/MS involves isolating the parent ion ([M+H]⁺) and fragmenting it through collision-induced dissociation. The resulting fragment ions provide direct evidence of the molecule's substructures, such as the indazole core and the pinacol boronate group. The fragmentation pattern of indazoles is a key identifier.[10][11]

Caption: Predicted MS/MS fragmentation pathway.

Part 3: X-ray Crystallography: The Unambiguous 3D Structure

Causality: When a single, high-quality crystal can be grown, X-ray crystallography provides the ultimate, irrefutable proof of structure. It determines the precise spatial arrangement of every atom, confirming connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.[12][13]

Methodology Overview:

-

Crystal Growth: This is often the most challenging step. It involves slowly evaporating a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final 3D structure.

Self-Validation: The resulting structure must be chemically sensible and consistent with the data obtained from NMR and MS. The bond lengths and angles of the indazole and dioxaborolane rings should fall within expected ranges.[14] This concordance between solid-state data (X-ray) and solution-state data (NMR, MS) provides the highest possible level of confidence in the structural assignment.

Conclusion: An Integrated and Trustworthy Approach

The structural elucidation of this compound is a process of logical deduction built upon a foundation of orthogonal analytical techniques. While ¹H and ¹³C NMR map the core structure, ¹¹B NMR provides a unique and essential confirmation of the boronate ester's integrity. High-resolution mass spectrometry validates the elemental composition, and MS/MS fragmentation confirms the connectivity of the key substructures. Finally, where feasible, X-ray crystallography offers the definitive solid-state structure. By integrating these techniques, researchers and drug development professionals can establish a self-validating system that ensures the identity and quality of this critical chemical building block, thereby safeguarding the integrity of the entire discovery pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. scribd.com [scribd.com]

- 8. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 9. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

An In-Depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: A Keystone Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The document delineates the compound's physicochemical properties, spectroscopic profile, and core reactivity. Emphasis is placed on its application in palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of complex pharmaceutical agents. Detailed, field-proven protocols for its synthesis via Miyaura borylation and its subsequent use in Suzuki-Miyaura coupling are provided, supported by mechanistic insights and expert commentary on process optimization and validation. This guide serves as an authoritative resource for leveraging this versatile molecule in contemporary drug discovery programs.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of a vast number of therapeutic agents. Among these, the indazole moiety has emerged as a "privileged scaffold," a framework that can be readily modified to interact with a diverse range of biological targets. Compounds featuring the indazole nucleus have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.

The true synthetic utility of the indazole core is unlocked when it is functionalized for participation in robust carbon-carbon bond-forming reactions. This compound represents a pinnacle of this strategy. It combines the biologically relevant indazole heterocycle with a pinacol boronic ester, a stable, versatile, and highly efficient coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction. This positions the molecule as a critical intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors where the indazole can serve as an effective hinge-binding motif.

This guide offers an in-depth exploration of this key synthetic intermediate, providing the technical data and procedural knowledge necessary for its effective application in research and development.

Physicochemical & Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical reagent. This section details the known physical, chemical, and spectroscopic properties of this compound.

Core Identifiers and Properties

The following table summarizes the key identifiers and computed physical properties for the compound. It is critical to note that properties such as boiling point are computationally derived and should be used as estimates. Experimental verification is always recommended.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | Indazole-4-boronic acid pinacol ester, 1H-Indazol-4-ylboronic acid pinacol ester | [PubChem][1] |

| CAS Number | 885618-33-7 | [PubChem][1] |

| Molecular Formula | C₁₃H₁₇BN₂O₂ | [PubChem][1] |

| Molecular Weight | 244.10 g/mol | [PubChem][1] |

| Appearance | White to pale yellow solid | [Chem-Impex][2] |

| Boiling Point | 404.1 °C (Predicted) | [Echemi][3] |

| Density | 1.154 g/cm³ (Predicted) | [Echemi][3] |

Spectroscopic Characterization

Senior Application Scientist Note: While this compound is commercially available, detailed, experimentally verified ¹H and ¹³C NMR spectral data are not consistently published in peer-reviewed literature or public databases. The information below is based on typical chemical shifts for analogous structures and should be confirmed by researchers on their specific material.

-

¹H NMR (Proton NMR): Key expected signals include:

-

A broad singlet in the downfield region (>10 ppm) corresponding to the indazole N-H proton.

-

Aromatic protons on the indazole ring, typically appearing as multiplets or distinct doublets/triplets between 7.0 and 8.5 ppm.

-

A sharp singlet around 1.3-1.4 ppm, integrating to 12 protons, representing the four equivalent methyl groups of the pinacol ester.

-

-

¹³C NMR (Carbon NMR): Expected signals include:

-

Multiple signals in the aromatic region (110-150 ppm) for the carbons of the indazole ring. The carbon atom directly attached to the boron (C4) will be significantly influenced, though its signal may be broadened or have a low intensity due to quadrupolar relaxation of the adjacent boron atom.

-

A signal around 84-85 ppm for the quaternary carbons of the pinacol group (O-C(CH₃)₂).

-

A signal around 24-25 ppm for the methyl carbons of the pinacol group.

-

-

Mass Spectrometry (MS): The exact mass is a crucial identifier. For C₁₃H₁₇BN₂O₂, the expected monoisotopic mass is 244.1383 Da.[1]

Synthesis and Purification: A Practical Workflow

The most common and efficient method for preparing this compound is the palladium-catalyzed Miyaura borylation of a 4-halo-1H-indazole precursor, typically 4-iodo- or 4-bromo-1H-indazole.

Synthetic Workflow Diagram

Caption: General workflow for the Miyaura borylation synthesis.

Detailed Experimental Protocol: Synthesis from 4-Iodo-1H-indazole

This protocol is a representative procedure adapted from established methodologies for indazole borylation.

A. Reagents & Equipment:

-

4-Iodo-1H-indazole (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

Anhydrous 1,4-Dioxane or DMSO

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

-

Standard glassware for work-up and purification

B. Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 4-iodo-1H-indazole, bis(pinacolato)diboron, and potassium acetate.

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂, to the flask.

-

Expertise Insight: The choice of catalyst is critical. Pd(dppf)Cl₂ is robust and effective for many borylations due to the dppf ligand's ability to stabilize the active Pd(0) species and promote the catalytic cycle.

-

-

Solvent Addition: Add anhydrous dioxane (or DMSO) via syringe. The reaction mixture should be a suspension.

-

Degassing: Subject the mixture to three cycles of vacuum-backfill with argon/nitrogen to ensure all dissolved oxygen is removed.

-

Trustworthiness Principle: Incomplete removal of oxygen is a primary cause of reaction failure. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote side reactions.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the 4-iodo-1H-indazole starting material. Reactions are typically complete within 4-18 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.

Chemical Reactivity, Stability, and Handling

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond between the C4 position of the indazole and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl (pseudo)halide.

A. Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Standard Protocol: Coupling with an Aryl Bromide

-

Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0-1.2 equiv), the aryl bromide (1.0 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2-3 equiv).

-

Solvent: Add a solvent system, often a mixture like dioxane/water or toluene/ethanol/water.

-

Degassing: Thoroughly degas the mixture as described in the synthesis protocol.

-

Reaction: Heat the reaction to 80-110 °C with stirring.

-

Monitoring (Self-Validation): The reaction progress must be monitored. A simple TLC analysis showing the consumption of the limiting aryl bromide and the appearance of a new, more polar (typically) product spot is a reliable in-process check. For more rigorous analysis, LC-MS can confirm the formation of the desired product mass.

-

Work-up & Purification: Follow standard aqueous work-up, extraction, and column chromatography procedures as described previously to isolate the biaryl product.

Stability and Handling

-

Stability: While pinacol boronic esters are significantly more stable than their corresponding boronic acids, they are still susceptible to slow hydrolysis upon exposure to moisture. Protodeboronation (cleavage of the C-B bond) can also occur, particularly under acidic or basic conditions or in the presence of residual palladium catalyst from their synthesis.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place (refrigeration at 0-8 °C is recommended).

-

Safety & Handling:

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

-

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of strategic molecular design. By marrying a biologically relevant scaffold with a synthetically robust functional group, it provides chemists with a reliable and versatile tool for the rapid construction of novel and complex molecules. Its central role in Suzuki-Miyaura coupling reactions ensures its continued importance in academic research and industrial drug development, particularly in the quest for next-generation kinase inhibitors and other targeted therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential.

References

A Senior Application Scientist's Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable interactions with biological targets. The indazole core is one such "privileged scaffold," widely recognized for its role in the development of protein kinase inhibitors.[1][2] The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 885618-33-7) is a cornerstone reagent that provides synthetic access to this critical pharmacophore.

This guide moves beyond a simple data sheet to offer a deeper, field-proven perspective on this compound. It is a versatile building block whose true value is realized through its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] The pinacolboronate ester group offers a stable, yet reactive handle for the precise construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures required for potent and selective therapeutic agents.[3][5] We will explore its properties, core applications in synthesis, pivotal role in drug discovery, and essential safety protocols, providing the causal insights necessary for successful and reproducible research.

Physicochemical & Handling Profile

A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation. The data below is consolidated for quick reference.

| Property | Value | Source(s) |

| CAS Number | 885618-33-7 | [3][6] |

| Molecular Formula | C₁₃H₁₇BN₂O₂ | [3][6] |

| Molecular Weight | 244.10 g/mol | [3][6] |

| Appearance | White to pale yellow solid | [3][5] |

| Purity | ≥ 95% (HPLC) | [3] |

| Boiling Point | 404.123 °C | [7] |

| Density | 1.154 g/cm³ | [7] |

| Storage Conditions | Store at 0-8 °C in a dry, tightly closed container | [3][8] |

Core Application: The Suzuki-Miyaura Cross-Coupling Protocol

The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4]

The pinacolboronate ester is preferred over a free boronic acid in many synthetic schemes due to its enhanced stability, which prevents premature decomposition and simplifies purification of the final product. The following protocol is a representative, self-validating workflow grounded in established chemical principles.

Diagram of the Suzuki-Miyaura Reaction Workflow

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: A Comprehensive Technical Guide for Advanced Research

An In-depth Exploration of a Key Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a pivotal reagent in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore its synthesis and characterization, and highlight its significant applications, particularly in the realm of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile indazole boronate ester.

Introduction: The Significance of the Indazole Scaffold and Boronate Esters

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a sought-after motif in the design of novel therapeutics.[1] When combined with a boronic acid pinacol ester, the resulting molecule, this compound, becomes a powerful and versatile building block.

The pinacol boronate ester group offers several advantages in synthetic chemistry. It is relatively stable, easy to handle, and participates efficiently in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. The title compound, therefore, serves as a crucial intermediate for introducing the indazole moiety into complex molecular architectures.[5][6]

This guide will provide a detailed examination of this compound, equipping researchers with the knowledge to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development.

Molecular Identity and Structure

The fundamental identity of this compound is defined by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C13H17BN2O2 | [7][8][9] |

| Molecular Weight | 244.10 g/mol | [8] |

| Exact Mass | 244.1383080 Da | [8] |

| CAS Number | 885618-33-7 | [7][8][10] |

The structure of the molecule consists of a 1H-indazole core substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

Physical Characteristics

The physical properties of the compound are essential for handling, storage, and reaction setup.

| Property | Value | Source |

| Appearance | White to pale yellow solid | [6] |

| Boiling Point | 404.123 °C | [7] |

| Density | 1.154 g/cm³ | [7] |

| Refractive Index | 1.564 | [7] |

| Polar Surface Area | 47.14 Ų | [7] |

| XLogP3 | 1.86210 | [7] |

Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are critical for ensuring its purity and reactivity in subsequent applications.

Synthetic Approach: Palladium-Catalyzed Borylation

A common and effective method for the synthesis of aryl boronate esters, including the title compound, is the palladium-catalyzed cross-coupling reaction between a suitable halo-indazole and a boron source, typically bis(pinacolato)diboron.

Figure 1. Generalized workflow for the palladium-catalyzed synthesis.

Experimental Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 4-halo-1H-indazole (e.g., 4-bromo-1H-indazole), bis(pinacolato)diboron, a palladium catalyst (such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium acetate) in an appropriate anhydrous solvent like dioxane.

-

Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for a sufficient duration until the starting material is consumed, as monitored by techniques like TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the pure this compound.

Characterization Techniques

The identity and purity of the synthesized compound must be confirmed through various analytical methods.

Figure 2. Key analytical techniques for product characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom. ¹¹B NMR is used to characterize the tetracoordinated boron atom of the pinacol ester.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule.

-

Chromatography: High-performance liquid chromatography (HPLC) is employed to assess the purity of the final product. Thin-layer chromatography (TLC) is often used for monitoring the progress of the synthesis.

Applications in Research and Development

This compound is a highly valuable reagent with broad applications in several areas of chemical research.

Organic Synthesis

The primary application of this compound is as a versatile building block in organic synthesis.[5] Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of C-C bonds, enabling the synthesis of complex molecules.[4]

Pharmaceutical Development

The indazole moiety is a key component of many therapeutic agents. This boronate ester serves as a critical intermediate in the synthesis of novel drug candidates.[5][6] The ability to readily introduce the indazole scaffold allows for the exploration of new chemical space in the quest for more effective and selective drugs.

Materials Science

Beyond pharmaceuticals, this compound also finds use in materials science.[5][6] Its unique structure can be incorporated into advanced polymers and nanomaterials to tailor their properties for specific applications, such as the development of sensors or catalysts.[6]

Agrochemicals

The indazole ring system has shown biological activity relevant to crop protection.[3] Consequently, indazole boronic acid pinacol esters are valuable intermediates in the synthesis of novel herbicides, fungicides, and insecticides.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a cornerstone reagent for researchers and scientists in organic synthesis, medicinal chemistry, and materials science. Its stability, coupled with its reactivity in powerful cross-coupling reactions, makes it an indispensable tool for the construction of complex molecules with diverse applications. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, will empower researchers to fully exploit its synthetic potential in their innovative work.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a core structural motif consistently found in biologically active compounds.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of novel therapeutics.[3][4] This guide focuses on a particularly versatile and powerful building block: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (also known as Indazole-4-boronic acid pinacol ester).

This specialized reagent combines the desirable indazole core with a pinacol boronate ester, rendering it an ideal substrate for palladium-catalyzed cross-coupling reactions.[5][6] Its stability, ease of handling, and high reactivity make it an indispensable tool for researchers aiming to construct complex molecular architectures with precision and efficiency.[5] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only procedural details but also the strategic rationale behind its application in key research areas.

Compound Profile & Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use. The table below summarizes the key identifiers and physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 885618-33-7 | [7] |

| Molecular Formula | C₁₃H₁₇BN₂O₂ | [7] |

| Molecular Weight | 244.10 g/mol | [7] |

| Appearance | White to pale yellow solid | [6] |

| Synonyms | Indazole-4-boronic acid pinacol ester, 1H-Indazol-4-ylboronic acid pinacol ester | [7] |

Core Application I: The Suzuki-Miyaura Cross-Coupling Reaction

The primary and most powerful application of 4-(pinacolato)-1H-indazole is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and versatile means of forming carbon-carbon (C-C) bonds, typically between an organoboron compound and an organic halide or triflate.[3][8]

Mechanistic Rationale: The "Why" Behind the Protocol

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The boronate ester does not react directly; it must first be activated by a base to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[9]

The generally accepted mechanism proceeds through three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[8]

-

Transmetalation: The organic moiety from the activated boronate ester is transferred to the palladium center, displacing the halide. This is the crucial C-C bond-forming precursor step. The base activation of the boron atom is essential for this step to proceed efficiently.[9][10]

-

Reductive Elimination: The newly coupled organic fragments are expelled from the palladium coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, thus completing the cycle.[8]

Field-Proven Experimental Protocol

The following protocol is a representative, self-validating system for the coupling of 4-(pinacolato)-1H-indazole with a generic aryl bromide. The choice of catalyst, ligand, base, and solvent is critical and based on established principles for efficient cross-coupling of heteroaryl boronates.

Objective: Synthesize a 4-aryl-1H-indazole derivative.

Materials:

-

This compound (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

PdCl₂(dppf)·CH₂Cl₂ (0.02 - 0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried reaction vessel, add 4-(pinacolato)-1H-indazole, the aryl bromide, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃. The use of a robust palladium catalyst like PdCl₂(dppf) is crucial for coupling heteroaromatic partners, which can sometimes poison simpler catalysts.

-

Solvent System: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. The use of an inert atmosphere is non-negotiable to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Degassing: Add the degassed solvent system (1,4-dioxane/water). A mixed aqueous/organic solvent system is often essential; water helps to dissolve the inorganic base (K₂CO₃), which is necessary for activating the boronate ester.[3]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.[3] Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-1H-indazole.

| Parameter | Recommended Condition | Rationale / Causality |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | The dppf ligand provides thermal stability and promotes efficient reductive elimination, which is often the rate-limiting step. |

| Base | K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is required to form the boronate "ate" complex, increasing its nucleophilicity for transmetalation.[10] |

| Solvent | 1,4-Dioxane/Water, DMF | A polar aprotic solvent system solubilizes the reactants and the aqueous component dissolves the base, facilitating the reaction. |

| Temperature | 80-100 °C | Provides sufficient energy to overcome activation barriers, particularly for the oxidative addition of less reactive aryl chlorides or bromides.[3] |

Core Application II: A Cornerstone in Kinase Inhibitor Drug Discovery

The indazole scaffold is a dominant feature in a multitude of approved and investigational kinase inhibitors.[1][4] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] 4-(Pinacolato)-1H-indazole serves as a key starting material for the synthesis of inhibitors targeting various kinases, including PLK4, Akt, and VEGFR.[11][12][13]

Case Study: Synthesis of a PLK4 Inhibitor Scaffold

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[12][13] Indazole-based compounds have emerged as potent and selective PLK4 inhibitors. The synthesis of these complex molecules often relies on a Suzuki-Miyaura coupling as the key strategic step to install a necessary aryl group at the 4-position of the indazole core.

The rationale for this synthetic strategy is clear: the Suzuki-Miyaura coupling provides a convergent and highly reliable method to join two complex fragments late in the synthesis. This allows for the independent synthesis and optimization of the indazole portion and the coupling partner, providing maximum flexibility for generating a library of potential inhibitors for structure-activity relationship (SAR) studies. For example, the FDA-approved drug Axitinib, a potent VEGFR inhibitor that also shows activity against PLK4, features a substituted indazole core.[13] Its synthesis and the synthesis of related analogs frequently employ this key C-C bond-forming strategy.

The Indazole Scaffold in the Kinase ATP-Binding Site

The indazole's utility stems from its ability to act as a bioisostere of adenine, the core of ATP. It effectively mimics the hydrogen bonding pattern of the natural ligand within the kinase hinge region, a critical interaction for potent inhibition.

The N-H proton at the 1-position of the indazole ring typically acts as a hydrogen bond donor, while the pyrazole nitrogen at the 2-position serves as a hydrogen bond acceptor. This dual interaction anchors the inhibitor in the ATP binding site, providing a foundation for high-affinity binding. The substituent installed at the 4-position via the Suzuki coupling can then be designed to extend into other regions of the active site to enhance potency and selectivity.[11]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool that enables the rapid and efficient construction of molecular complexity. Its primary application in the Suzuki-Miyaura cross-coupling has unlocked countless synthetic pathways, particularly in the field of medicinal chemistry. As researchers continue to explore the vast chemical space of kinase inhibitors and other therapeutic agents, the demand for versatile and reliable building blocks like this indazole boronate ester will only intensify. Its proven track record and predictable reactivity ensure its place as a staple in the modern synthetic chemist's toolbox for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Serendipitous Discovery and Rise of a Pharmacological Powerhouse

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a testament to the enduring power of chemical synthesis in shaping modern medicine. Its journey from a 19th-century chemical curiosity to a cornerstone of contemporary drug design is a compelling narrative of scientific inquiry and therapeutic innovation. Unlike many privileged scaffolds that are abundant in nature, indazole is a rare find in the natural world, making its prominence in pharmaceuticals a direct result of the ingenuity of synthetic and medicinal chemists.[1][2][3]

The initial synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883.[4] In a foundational experiment, Fischer subjected o-hydrazinobenzoic acid to heat, anticipating the formation of an anhydride. Instead, through intramolecular condensation and cyclization, he serendipitously created 3-indazolone, laying the groundwork for the exploration of this novel heterocyclic system.[4] A decade later, Jacobson provided a more direct route to the parent 1H-indazole via the diazotization and subsequent intramolecular cyclization of o-toluidine.[4] These early synthetic endeavors, born from fundamental chemical exploration, unlocked the door to a class of compounds that would later prove to possess a remarkable breadth of biological activities.

It was not until the mid-20th century that the therapeutic potential of indazoles began to be realized, with the discovery of the anti-inflammatory properties of benzydamine.[4] This pivotal moment marked the transition of the indazole scaffold from a subject of academic interest to a viable pharmacophore, sparking a wave of research that continues to this day. The isosteric relationship of indazole to biologically significant scaffolds such as indole and benzimidazole further fueled this interest, leading to its current status as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[5]

This guide provides a comprehensive technical overview of the indazole scaffold, from its fundamental physicochemical properties to its diverse applications in modern drug discovery. We will delve into the synthetic strategies employed to access this versatile core, explore the mechanisms of action of key indazole-containing drugs, and present quantitative data to illustrate the structure-activity relationships that govern their therapeutic efficacy.

The Physicochemical Landscape of Indazole: A Foundation for Drug Design

The therapeutic versatility of the indazole scaffold is deeply rooted in its unique physicochemical properties. As a bicyclic aromatic system containing two nitrogen atoms, indazole exhibits a delicate balance of electronic and steric features that render it an exceptional building block for medicinal chemists.

Indazoles exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form.[6] This stability is attributed to its benzenoid character, which confers a high degree of aromaticity.[6] The presence of two nitrogen atoms within the five-membered ring imparts a unique electronic signature, creating a scaffold that can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the second nitrogen atom). This dual hydrogen bonding capability is a critical feature that allows indazole-containing molecules to engage in specific and high-affinity interactions with biological targets.

The lipophilicity of the indazole ring is another key property that contributes to its success as a pharmacophore. It is generally more lipophilic than its bioisosteric counterpart, phenol, which can lead to improved pharmacokinetic properties, such as enhanced cell membrane permeability and reduced susceptibility to phase I and II metabolism. This can translate to improved oral bioavailability and a more favorable half-life in vivo.

The pKa of the indazole ring system is also a crucial consideration in drug design. With a pKa of approximately 1.3 for the protonated form, indazole is a weak base. This property influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.

The structural rigidity of the bicyclic indazole core provides a well-defined framework for the precise spatial orientation of substituent groups. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The ability to functionalize the indazole ring at multiple positions provides medicinal chemists with a high degree of control over the molecule's properties, enabling the fine-tuning of its pharmacological profile.

Synthetic Strategies: Building the Indazole Core

The construction of the indazole scaffold has evolved significantly since the pioneering work of Fischer and Jacobson. A diverse array of synthetic methodologies now exists, providing access to a wide range of substituted indazoles. These methods can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed cross-coupling reactions.

Classical Approaches: Time-Tested and Versatile

The Jacobson synthesis remains a widely used method for the preparation of 1H-indazoles. This classical approach involves the diazotization of an appropriately substituted o-toluidine derivative, followed by intramolecular cyclization.

A significant advancement in indazole synthesis was the development of methods utilizing o-fluorobenzonitriles as starting materials. Reaction with hydrazine hydrate provides a direct route to 3-amino-1H-indazoles, which are valuable intermediates for further functionalization.

Modern Methodologies: Efficiency and Precision

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the indazole scaffold is no exception. Palladium-catalyzed intramolecular C-N bond formation from o-alkynyl azoarenes has emerged as a powerful and efficient method for the construction of the indazole ring. Furthermore, metal-free approaches, such as the reaction of N-tosylhydrazones with nitroaromatic compounds, offer an environmentally benign alternative for the synthesis of 1H-indazoles.

The choice of synthetic route is often dictated by the desired substitution pattern on the indazole core and the availability of starting materials. The following sections will provide detailed, step-by-step protocols for the synthesis of several key indazole-containing drugs, illustrating the practical application of these synthetic strategies.

The Therapeutic Impact of Indazole-Containing Drugs: A Showcase of Versatility

The indazole scaffold is at the heart of a growing number of FDA-approved drugs and clinical candidates, spanning a wide range of therapeutic areas. This section will highlight four prominent examples, detailing their mechanisms of action, synthetic pathways, and clinical significance.

Benzydamine: A Pioneering Anti-Inflammatory Agent

One of the earliest success stories of the indazole scaffold, benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile.[4] Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine exerts its anti-inflammatory, analgesic, and anesthetic effects through a multi-faceted mechanism of action.[5][7]

Mechanism of Action: Benzydamine's primary mechanism involves the inhibition of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5][8] By reducing the production of these key inflammatory mediators, benzydamine effectively dampens the inflammatory cascade.[8] Additionally, it exhibits membrane-stabilizing properties and can block voltage-gated sodium channels, contributing to its local anesthetic effects.[7]

Experimental Protocol: Synthesis of Benzydamine

The synthesis of benzydamine can be achieved through the reaction of the N-benzyl derivative of methyl anthranilate with nitrous acid to form an N-nitroso derivative.[9][10] Subsequent reduction with sodium thiosulfate yields a transient hydrazine, which undergoes spontaneous intramolecular hydrazide formation.[9][10] Treatment of the resulting enolate with 3-chloro-1-dimethylaminopropane affords benzydamine.[9][10]

A detailed, step-by-step synthesis is as follows:

-

Step 1: N-Benzylation of Methyl Anthranilate: To a solution of methyl anthranilate in a suitable solvent such as ethanol, add benzyl chloride and a base like potassium carbonate. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain N-benzyl methyl anthranilate.

-

Step 2: Nitrosation: Dissolve the N-benzyl methyl anthranilate in acetic acid and cool the solution in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the reaction for a designated period and then pour it into ice water. Extract the N-nitroso derivative with an organic solvent like diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Step 3: Reduction and Cyclization: Dissolve the N-nitroso intermediate in a suitable solvent and add a solution of sodium thiosulfate in water. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). This in situ reduction generates a hydrazine that spontaneously cyclizes to form the indazolone core.

-

Step 4: Alkylation: To a solution of the indazolone intermediate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride at 0°C. Stir the mixture for a short period, then add 3-chloro-1-dimethylaminopropane. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Purify the crude benzydamine by column chromatography or recrystallization.

Granisetron: A Selective 5-HT3 Receptor Antagonist for Chemotherapy-Induced Nausea and Vomiting

Granisetron is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel.[4] It is a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy.[4]

Mechanism of Action: Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[1] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem.[1] Granisetron competitively blocks these 5-HT3 receptors, both peripherally and centrally, thereby preventing the initiation of the emetic reflex.[1][3][4]

Experimental Protocol: Synthesis of Granisetron

The synthesis of granisetron typically involves the amide coupling of 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[11][12]

-

Step 1: Preparation of 1-Methyl-indazole-3-carbonyl chloride: 1-Methylindazole-3-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent like dichloromethane, often with a catalytic amount of DMF.[13][14] The reaction mixture is typically stirred at room temperature until the conversion to the acid chloride is complete. The excess chlorinating agent and solvent are then removed under reduced pressure.

-

Step 2: Amide Coupling: The resulting 1-methyl-indazole-3-carbonyl chloride is dissolved in a suitable solvent, and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is added, along with a base such as triethylamine to neutralize the HCl generated during the reaction.[13] The reaction is stirred until completion.

-

Step 3: Workup and Purification: The reaction mixture is then washed with water and an aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and HCl.[15] The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and concentrated. The crude granisetron can be purified by recrystallization or column chromatography.

-

Step 4: Salt Formation: For pharmaceutical use, the granisetron base is often converted to its hydrochloride salt by treating a solution of the base in a suitable solvent, such as ethanol, with an ethanol solution of hydrogen chloride.[15]

Pazopanib and Axitinib: Targeted Cancer Therapy Through Kinase Inhibition

Pazopanib and axitinib are potent, orally available multi-targeted tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of certain cancers, particularly renal cell carcinoma (RCC).[16][] Both drugs feature the indazole scaffold as a key structural element.

Mechanism of Action: Pazopanib and axitinib primarily target the vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[16][18][19] By inhibiting VEGFRs, these drugs block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, effectively cutting off the tumor's blood supply.[18][19]

-

Pazopanib is a multi-targeted TKI that inhibits VEGFR-1, -2, and -3, as well as platelet-derived growth factor receptors (PDGFRs) and c-Kit.[3][16][19][20][21][22][23] This broad spectrum of activity contributes to its efficacy in various solid tumors.

-

Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[18][20][24] Its high selectivity for VEGFRs may contribute to a more favorable side-effect profile compared to less selective TKIs.[18]

Experimental Protocol: Synthesis of Pazopanib

A common synthetic route to pazopanib starts from 3-methyl-6-nitro-1H-indazole.[13][25][26][27][28]

-

Step 1: Reduction of the Nitro Group: The nitro group of 3-methyl-6-nitro-1H-indazole is reduced to an amino group using a reducing agent such as tin(II) chloride dihydrate in the presence of hydrochloric acid.[13][25][27]

-

Step 2: N-Methylation: The resulting 3-methyl-1H-indazol-6-amine is then N-methylated. This can be achieved through various methods, including reductive amination with paraformaldehyde and sodium borohydride.[13][25]

-

Step 3: Regioselective N-Methylation of the Indazole Ring: The N,3-dimethyl-1H-indazol-6-amine is then subjected to a regioselective methylation on the N2 position of the indazole ring, for example, using trimethyl orthoformate in the presence of a strong acid like sulfuric acid, to yield N,2,3-trimethyl-2H-indazol-6-amine.[13]

-

Step 4: Coupling with the Pyrimidine Moiety: The N,2,3-trimethyl-2H-indazol-6-amine is then coupled with a suitable pyrimidine derivative, such as N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.

-

Step 5: Final Coupling to Form Pazopanib: The final step involves a nucleophilic aromatic substitution reaction between the pyrimidine intermediate and 5-amino-2-methylbenzenesulfonamide in the presence of a catalytic amount of hydrochloric acid to yield pazopanib.[29]

Experimental Protocol: Synthesis of Axitinib

The synthesis of axitinib can be achieved through a multi-step sequence, with a key step being the construction of the indazole core. A representative synthesis might involve:

-

Step 1: Preparation of a Substituted Indazole: A suitably substituted aniline, such as 2-amino-6-methylbenzenethiol, can be converted to the corresponding indazole derivative through diazotization followed by intramolecular cyclization.

-

Step 2: Functionalization of the Indazole Core: The indazole core is then further functionalized to introduce the necessary substituents for the subsequent coupling reactions.

-

Step 3: Suzuki Coupling: A key step in many axitinib syntheses is a Suzuki coupling reaction to introduce the vinylpyridine side chain. This typically involves the reaction of a halogenated indazole intermediate with a vinylpyridineboronic acid derivative in the presence of a palladium catalyst.

-

Step 4: Final Amide Formation: The final step involves the formation of the amide bond between the indazole-containing intermediate and the appropriate side chain to yield axitinib.

Quantitative Data and Visualizations

To provide a clearer understanding of the properties and mechanisms of these indazole-containing drugs, the following tables summarize key quantitative data, and Graphviz diagrams illustrate the relevant signaling pathways.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Selected Indazole-Containing Drugs

| Property | Benzydamine | Granisetron | Pazopanib | Axitinib |

| Molecular Weight ( g/mol ) | 309.4 | 312.4 | 437.5 | 386.5 |

| LogP | 3.5 | 2.6 | 3.4 | 3.2 |

| pKa | 8.8 (basic) | 9.0 (basic) | 5.3 (basic) | 5.6 (basic) |

| Bioavailability (%) | ~87 (oral) | ~60 (oral) | 14-39 (oral) | ~58 (oral) |

| Protein Binding (%) | <20 | ~65 | >99.9 | >99 |

| Half-life (hours) | ~13 | 9-12 | ~31 | 2.5-6.1 |

| Metabolism | Oxidation, conjugation, dealkylation | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4/5) |

| Excretion | Primarily renal | Renal and fecal | Primarily fecal | Primarily fecal |

Data compiled from various sources, including PubChem and drug bank entries.

Table 2: Comparative Pharmacodynamic Properties of Selected Indazole-Containing Drugs

| Drug | Target(s) | IC₅₀ / Kᵢ | Therapeutic Effect |

| Benzydamine | Pro-inflammatory cytokines (TNF-α) | ED₅₀ ~25 µM for TNF-α inhibition | Anti-inflammatory, Analgesic, Anesthetic |

| Granisetron | 5-HT₃ Receptor | Kᵢ ~ 0.8 nM | Antiemetic |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit | 10 nM, 30 nM, 47 nM, 84 nM, 74 nM | Anti-angiogenic, Anti-tumor |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 nM, 0.2 nM, 0.1-0.3 nM | Anti-angiogenic, Anti-tumor |

IC₅₀ and Kᵢ values are approximate and can vary depending on the assay conditions. Data compiled from multiple research articles and databases.[3][16][20][22][24][30]

Signaling Pathway Diagrams

Caption: Benzydamine inhibits the production of pro-inflammatory cytokines like TNF-α.

Caption: Granisetron blocks the 5-HT3 receptor, preventing serotonin-induced emesis.

Caption: Pazopanib and Axitinib inhibit VEGFR, blocking downstream signaling for angiogenesis.

Conclusion and Future Directions

The journey of the indazole scaffold from a laboratory curiosity to a privileged structure in medicinal chemistry is a powerful illustration of the synergy between chemical synthesis and biological insight. Its unique physicochemical properties, including its aromaticity, hydrogen bonding capabilities, and tunable lipophilicity, have made it a remarkably versatile and fruitful starting point for the discovery of novel therapeutics. The successful development of drugs targeting a diverse array of proteins, from enzymes like kinases to ion channels and cytokine pathways, underscores the broad applicability of this chemical class.

The future of indazole-based drug discovery remains bright. Advances in synthetic methodologies, including C-H activation and flow chemistry, will undoubtedly expand the accessible chemical space of indazole derivatives, enabling the creation of even more complex and finely-tuned molecules. The integration of computational chemistry and machine learning into the drug discovery process will further accelerate the identification of novel indazole-based compounds with desired pharmacological profiles.

Furthermore, a deeper understanding of the biological roles of various targets will continue to unveil new opportunities for the application of the indazole scaffold. From neurodegenerative diseases to infectious agents, the potential for indazole-containing molecules to address unmet medical needs is vast. The continued exploration of structure-activity relationships, coupled with a focus on optimizing pharmacokinetic and pharmacodynamic properties, will be crucial in translating the promise of the indazole scaffold into the next generation of life-saving medicines.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]

- 5. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. pfizermedical.com [pfizermedical.com]

- 8. researchgate.net [researchgate.net]

- 9. Granisetron: a review of pharmacokinetics and clinical experience in chemotherapy induced - nausea and vomiting | Semantic Scholar [semanticscholar.org]

- 10. cusabio.com [cusabio.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]

- 15. Page loading... [guidechem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects | Semantic Scholar [semanticscholar.org]

- 20. Pazopanib | Cell Signaling Technology [cellsignal.com]

- 21. researchgate.net [researchgate.net]

- 22. selleckchem.com [selleckchem.com]

- 23. researchgate.net [researchgate.net]

- 24. apexbt.com [apexbt.com]

- 25. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]

- 26. rroij.com [rroij.com]

- 27. preprints.org [preprints.org]

- 28. researchgate.net [researchgate.net]

- 29. A pharmacokinetic study of granisetron (BRL 43694A), a selective 5-HT3 receptor antagonist: correlation with anti-emetic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, the pursuit of efficient and robust methodologies for the construction of complex molecular architectures is a paramount objective. Among the myriad of tools available to the modern chemist, boronic acid pinacol esters have emerged as exceptionally versatile and powerful intermediates. Their unique combination of stability, reactivity, and functional group tolerance has established them as indispensable reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of boronic acid pinacol esters, from their synthesis and handling to their application in transformative carbon-carbon bond-forming reactions, offering field-proven insights for researchers, scientists, and drug development professionals.

The Ascendancy of Pinacol Esters: A Structural and Stability Perspective

Boronic acids, while foundational to cross-coupling chemistry, are often beset by challenges related to their stability. They are susceptible to dehydration, leading to the formation of cyclic trimers known as boroxines, and can undergo protodeboronation under various conditions.[1] These degradation pathways can result in diminished reactivity and reproducibility in synthetic protocols. The advent of boronic acid pinacol esters provided a transformative solution to these issues.

The formation of a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol) effectively shields the boron atom, rendering the resulting pinacol ester significantly more stable to air and moisture compared to its corresponding boronic acid.[1][2] This enhanced stability translates into several practical advantages in a laboratory setting:

-

Extended Shelf-Life: Pinacol esters can be stored for prolonged periods without significant degradation, ensuring consistent reagent quality.[1]

-

Simplified Handling and Purification: Their reduced sensitivity to atmospheric conditions simplifies weighing and transfer operations. Furthermore, their stability allows for purification via standard chromatographic techniques, such as flash column chromatography.[2][3][4]

-

Improved Reaction Consistency: The use of well-defined and stable pinacol esters leads to more predictable and reproducible reaction outcomes.

Synthesis of Boronic Acid Pinacol Esters: The Miyaura Borylation

A cornerstone for the preparation of aryl and vinyl boronic acid pinacol esters is the Miyaura borylation reaction.[3][5][6] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or vinyl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3][5]

The reaction proceeds under mild conditions and exhibits broad functional group tolerance, allowing for the synthesis of a diverse array of boronic acid pinacol esters that would be challenging to prepare using traditional methods involving highly reactive organolithium or Grignard reagents.[3][5]

Catalytic Cycle of the Miyaura Borylation Reaction

The generally accepted mechanism for the Miyaura borylation reaction is depicted below. It involves a palladium(0) catalyst that undergoes a series of fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the starting material to form a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide or triflate.

-

Reductive Elimination: The newly formed carbon-boron bond is established as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Figure 1. Catalytic cycle of the Miyaura borylation reaction.

Key Parameters for Successful Miyaura Borylation

The success of a Miyaura borylation reaction hinges on the careful selection of several key components:

| Component | Common Examples | Role and Considerations |

| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃ | The choice of catalyst and ligand can significantly impact reaction efficiency and substrate scope.[5][6] |

| Ligand | dppf, XPhos, SPhos | Bulky, electron-rich phosphine ligands often enhance catalytic activity.[7][8][9] |

| Base | KOAc, K₃PO₄, Et₃N | A weak base is crucial to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronic ester.[3][5] |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | B₂pin₂ is the most common reagent, while HBpin can be a more atom-economical alternative.[3][10] |

| Solvent | Dioxane, DMSO, Toluene | Polar aprotic solvents are generally effective. |

The Suzuki-Miyaura Cross-Coupling: A Powerful Application

The premier application of boronic acid pinacol esters is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species and an organohalide or triflate.[2] Pinacol esters serve as excellent nucleophilic partners in this reaction, often under mild conditions that tolerate a wide array of sensitive functional groups.[2]

The Catalytic Cycle of the Suzuki-Miyaura Reaction